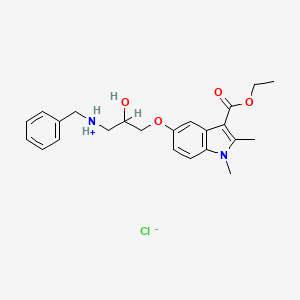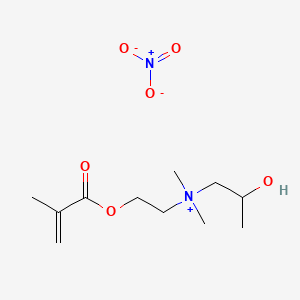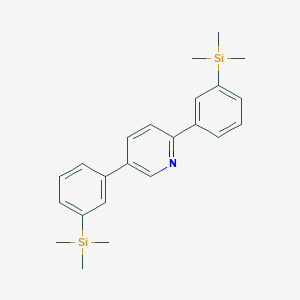
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine is an organic compound characterized by the presence of two trimethylsilyl groups attached to phenyl rings, which are further bonded to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di-(3-(Trimethylsilyl)phenyl)pyridine typically involves the reaction of 2,5-dibromopyridine with trimethylsilyl-substituted phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent control over reaction parameters to maintain consistency.
化学反応の分析
Types of Reactions
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
作用機序
The mechanism of action of 2,5-di-(3-(Trimethylsilyl)phenyl)pyridine involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes. The pyridine ring can act as a coordinating site for metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2,5-diphenylpyridine: Lacks the trimethylsilyl groups, resulting in different chemical properties.
2,5-di(4-(trimethylsilyl)phenyl)pyridine: Similar structure but with trimethylsilyl groups in different positions.
2,5-di(3-(trimethylsilyl)phenyl)thiophene: Contains a thiophene ring instead of a pyridine ring
Uniqueness
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine is unique due to the presence of trimethylsilyl groups, which confer increased stability and lipophilicity. These properties make it particularly useful in applications requiring robust and hydrophobic compounds.
特性
分子式 |
C23H29NSi2 |
|---|---|
分子量 |
375.7 g/mol |
IUPAC名 |
trimethyl-[3-[5-(3-trimethylsilylphenyl)pyridin-2-yl]phenyl]silane |
InChI |
InChI=1S/C23H29NSi2/c1-25(2,3)21-11-7-9-18(15-21)20-13-14-23(24-17-20)19-10-8-12-22(16-19)26(4,5)6/h7-17H,1-6H3 |
InChIキー |
DSZSMZDLMZDDJK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CN=C(C=C2)C3=CC(=CC=C3)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



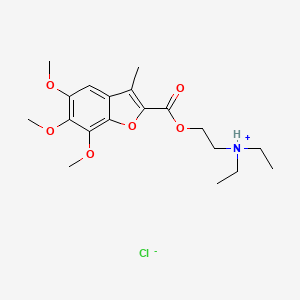

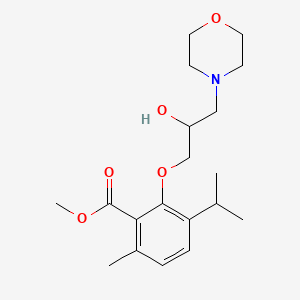
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
